Physicochemical properties of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether
Physicochemical properties of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether
An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether
Prepared by: Gemini, Senior Application Scientist
Introduction
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether, a prominent member of the hydrofluoroether (HFE) class of compounds, represents a significant advancement in solvent and refrigerant technology. Developed as a more environmentally benign alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), this highly fluorinated ether combines desirable physical properties with a favorable safety and environmental profile. Its utility spans a range of high-tech applications, including roles as a solvent diluent, a precision cleaning agent for electronics, an insulating fluid, and a heat transfer medium.[1][2]
This guide provides an in-depth analysis of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The narrative moves beyond a simple data sheet, offering insights into the structural basis for its properties and the methodologies employed for their characterization, thereby providing a comprehensive understanding for its practical application.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific inquiry. The following table summarizes the key identifiers for 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether.
| Identifier | Value | Source(s) |
| Chemical Name | 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether | [3][][5][6][7] |
| IUPAC Name | 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane | [][6] |
| CAS Number | 993-95-3 | [3][][5][6][8] |
| Molecular Formula | C₅H₃F₉O | [3][][6][7] |
| Molecular Weight | 250.06 g/mol | [][6][7] |
| Common Synonyms | HFE-449, 1,1,1,4,4,5,6,6,6-Nonafluoro-3-oxahexane | [3][] |
The molecule's structure is characterized by a central ether oxygen linking a 2,2,2-trifluoroethyl group and a 1,1,2,3,3,3-hexafluoropropyl group. This extensive fluorination is the primary determinant of its unique properties. The high electronegativity of fluorine atoms draws electron density away from the carbon backbone, resulting in highly polarized but exceptionally strong C-F bonds. This leads to low intermolecular forces (van der Waals forces), high density, and remarkable chemical and thermal stability.
Core Physicochemical Data
The utility of a compound in research and industrial settings is dictated by its physical properties. The following table summarizes the key physicochemical data for 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether.
| Property | Value | Unit | Conditions | Source(s) |
| Appearance | Colorless, Transparent Liquid | - | Ambient | [8] |
| Boiling Point | 72 | °C | 760 mmHg | [5][8] |
| Density | 1.52 | g/mL | 25 °C | [8] |
| Vapor Pressure | 13 | kPa | 25 °C | [8] |
| Refractive Index | 1.32 | - | 25 °C | [8] |
| Flash Point | None | °C | - | [8] |
| Water Content | ≤ 50 | ppm (wt) | - | [8] |
Volatility Profile: Boiling Point and Vapor Pressure
Expertise & Experience: The boiling point of 72 °C indicates that this ether is a volatile liquid, a crucial characteristic for its applications in precision cleaning and as a solvent, where easy removal via evaporation is required.[5][8] Its vapor pressure of 13 kPa at 25 °C further quantifies this volatility, informing handling procedures to minimize evaporative losses and control workplace exposure.[8]
Trustworthiness (Methodology Insight): The determination of a boiling point for a pure substance is authoritatively performed using a method like that described in OECD Guideline 103. This involves distilling the liquid and recording the temperature at which the liquid and vapor phases are in equilibrium under a given pressure. The choice of this method is based on its high precision and reproducibility, ensuring the data is reliable for safety assessments and process design.
Density and Phase Behavior
Expertise & Experience: With a density of 1.52 g/mL, this HFE is approximately 50% denser than water.[8] This is a critical parameter in applications involving multi-phase systems, such as solvent extraction or cleaning processes where it will form the lower phase in an immiscible mixture with water. This property is a direct consequence of the high atomic mass of the nine fluorine atoms relative to the hydrogen atoms they replace.
Trustworthiness (Methodology Insight): Density is accurately measured using standard protocols such as OECD Guideline 109, which employs methods like the oscillating U-tube or the pycnometer. The pycnometer, a glass flask with a precise volume, is weighed empty, then filled with the sample liquid, and weighed again. The density is calculated from the mass and known volume. This gravimetric approach is self-validating as it relies on fundamental measurements of mass and volume, ensuring high accuracy.
Flammability and Thermal Stability
Expertise & Experience: The compound has no flash point, classifying it as a non-flammable liquid.[3][8] This is a paramount safety feature, particularly when compared to flammable hydrocarbon or ethereal solvents like diethyl ether or acetone. The non-flammability arises from the high C-F bond energy and the "shielding" effect of the fluorine atoms, which inhibits combustion reactions. While stable under normal conditions, thermal decomposition at high temperatures will generate hazardous substances like carbon oxides.[3]
Safety, Handling, and Stability
A thorough understanding of a chemical's hazard profile is non-negotiable for ensuring laboratory and industrial safety.
GHS Hazard Profile
The compound is classified with the following hazards:
The GHS pictogram is the GHS07 Exclamation Mark, and the signal word is "Warning".[3][5]
Protocols for Safe Handling and Storage
Authoritative Grounding: Adherence to established safety protocols is essential. The following steps are derived from authoritative safety data sheets:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3]
-
Avoid Contact: Take measures to prevent direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[3]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated location away from incompatible materials.[3]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can induce decomposition.[3]
Chemical Stability
The product is stable under normal handling and storage conditions.[3] It is not prone to polymerization or self-reaction.[3] Its reactivity is low, a characteristic feature of hydrofluoroethers, making it a reliable solvent for a variety of solutes without the risk of unwanted side reactions.
Environmental Profile
Ozone Depletion Potential (ODP): The ODP of this compound is 0.[8] The absence of chlorine or bromine atoms in its structure means it does not participate in the catalytic cycles that destroy stratospheric ozone. This is the primary reason HFEs are considered superior replacements for CFCs and HCFCs.
Global Warming Potential (GWP): The GWP is listed as 33.[8] While this value is low, it signifies that the compound does have some capacity to absorb infrared radiation and contribute to the greenhouse effect. The GWP of a compound is a measure of its atmospheric lifetime and its ability to absorb thermal radiation, benchmarked against carbon dioxide. Its use should still be managed to minimize atmospheric release.
Conclusion
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is a well-characterized compound with a distinct set of physicochemical properties rooted in its highly fluorinated structure. Its non-flammability, chemical inertness, appropriate volatility, and high density make it a valuable tool for specialized applications in research and industry. Concurrently, its potential as a skin, eye, and respiratory irritant necessitates strict adherence to safety and handling protocols. By understanding the interplay of its properties, from molecular structure to environmental impact, professionals can effectively and safely leverage this advanced material in their work.
References
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Samreal Chemical, 1, 1, 2, 3, 3, 3-Hexafluoropropyl 2, 2, 2-Trifluoroethyl Ether Hfe 449 CAS 993-95-3, [Link]
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PubChem, 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane, [Link]
-
TPD Industrial, Hydrofluoroether TPD-HFE-449 | Trifluoroethyl hexafluoropropyl ether, [Link]
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